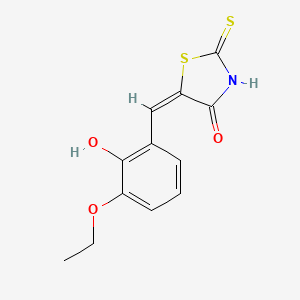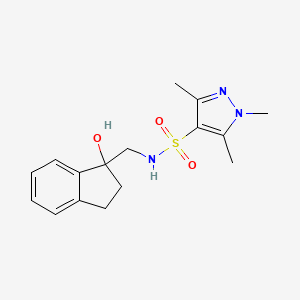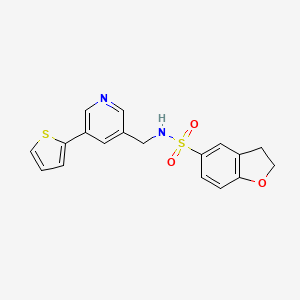![molecular formula C16H17F3N4O2S B2947688 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320851-79-2](/img/structure/B2947688.png)
3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[321]octane is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a bicyclic octane structure
作用机制
Target of Action
The compound contains a 1,2,3-triazole ring, which is a versatile heterocycle in medicinal chemistry known for its diverse biological activities. Compounds containing this moiety have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
The mode of action of 1,2,3-triazole derivatives can vary greatly depending on the specific compound and its targets. For instance, some triazole derivatives are known to inhibit key enzymes in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. If we consider the example of ergosterol biosynthesis, inhibition of this pathway can lead to disruption of the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For instance, the presence of the trifluoromethyl group might influence the compound’s metabolic stability, as this group is often used to block metabolic sites and improve a drug’s pharmacokinetic profile .
Result of Action
The cellular effects would depend on the compound’s specific mode of action and its targets. For instance, if the compound were to inhibit a key cellular enzyme, this could lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s activity, efficacy, and stability. For instance, certain drugs are designed to be activated only in specific environments, such as the acidic environment of a tumor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Formation of the Bicyclic Octane Structure: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic octane structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
科学研究应用
3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular transport mechanisms.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and chemical synthesis.
相似化合物的比较
Similar Compounds
1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones: These compounds also contain a triazole ring and are studied for their biological activity.
5-Substituted 3-nitro-1-trinitromethyl-1,2,4-triazoles: These compounds feature a triazole ring and are used in various chemical applications.
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: This compound is used as a ligand in catalysis and has similar structural features.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a triazole ring, a trifluoromethyl group, and a bicyclic octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(triazol-1-yl)-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-16(18,19)14-3-1-2-4-15(14)26(24,25)23-11-5-6-12(23)10-13(9-11)22-8-7-20-21-22/h1-4,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHOUXHGOPASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)
![methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2947607.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2947610.png)
![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2947615.png)


![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)



![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)
![2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2947628.png)
